molecular formula C12H15NO2 B12283140 1-Benzyl-2-methylazetidine-2-carboxylic acid

1-Benzyl-2-methylazetidine-2-carboxylic acid

Cat. No.: B12283140
M. Wt: 205.25 g/mol
InChI Key: SXYBYNTVWLLQFL-UHFFFAOYSA-N
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Description

1-Benzyl-2-methylazetidine-2-carboxylic acid is an organic compound with the molecular formula C12H15NO2 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a benzyl group and a carboxylic acid functional group

Preparation Methods

The synthesis of 1-Benzyl-2-methylazetidine-2-carboxylic acid typically involves multi-step organic reactions. Common synthetic routes include:

    Starting Material Preparation: The synthesis often begins with the preparation of azetidine derivatives.

    Benzylation: Introduction of the benzyl group is achieved through benzylation reactions using benzyl halides in the presence of a base.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

1-Benzyl-2-methylazetidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Benzyl-2-methylazetidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For example, the compound may bind to enzyme active sites, inhibiting or activating their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Benzyl-2-methylazetidine-2-carboxylic acid can be compared with other azetidine derivatives, such as:

    1-Benzylazetidine-2-carboxylic acid: Lacks the methyl group, which may affect its reactivity and biological activity.

    2-Methylazetidine-2-carboxylic acid: Lacks the benzyl group, which may influence its chemical properties and applications.

    Azetidine-2-carboxylic acid: The simplest form, lacking both benzyl and methyl groups, serving as a basic scaffold for further modifications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-benzyl-2-methylazetidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-12(11(14)15)7-8-13(12)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,15)

InChI Key

SXYBYNTVWLLQFL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN1CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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